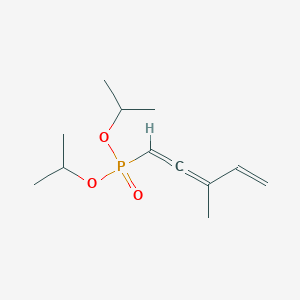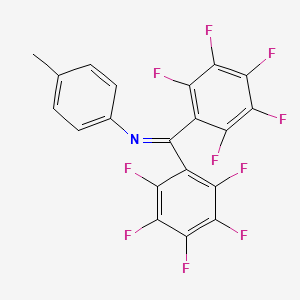
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine: is a chemical compound characterized by its unique structure, which includes a 4-methylphenyl group and two pentafluorophenyl groups attached to a methanimine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine typically involves the reaction of 4-methylphenylamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine involves its interaction with molecular targets through its imine group and pentafluorophenyl rings. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pentafluorophenyl groups enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide
- Tetrakis(pentafluorophenyl)borate
Comparison: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine is unique due to its specific combination of a 4-methylphenyl group and two pentafluorophenyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, tetrakis(pentafluorophenyl)borate is known for its weakly coordinating anion properties, while N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide has different reactivity due to the presence of a thioether linkage.
Propriétés
Numéro CAS |
75840-65-2 |
|---|---|
Formule moléculaire |
C20H7F10N |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C20H7F10N/c1-6-2-4-7(5-3-6)31-20(8-10(21)14(25)18(29)15(26)11(8)22)9-12(23)16(27)19(30)17(28)13(9)24/h2-5H,1H3 |
Clé InChI |
JVSYTJFLGCQNPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


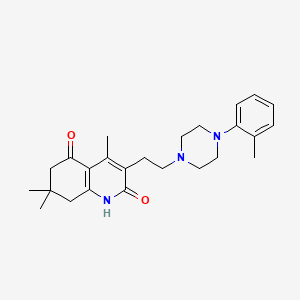
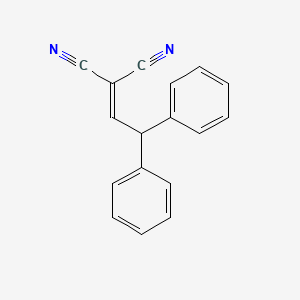
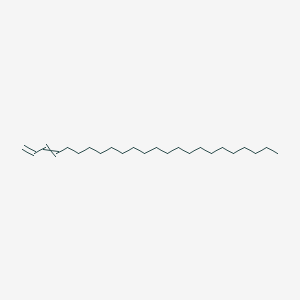

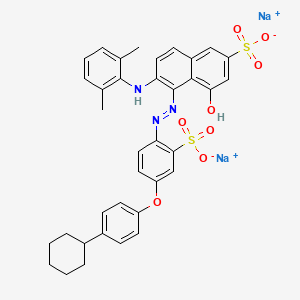

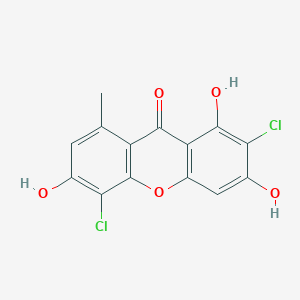


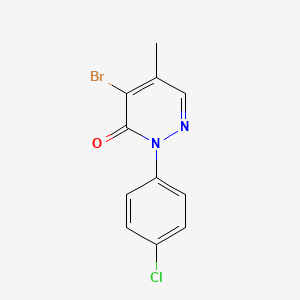
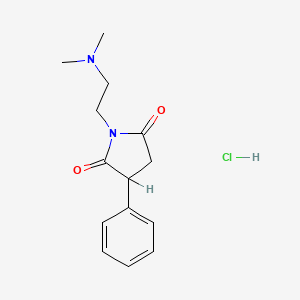
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
